REACTION_SMILES
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[C:1]([CH2:2][C:3](=[O:4])[CH3:5])(=[O:6])[O:7][CH2:8][CH:9]=[CH2:10].[CH2:11]1[CH2:12][CH2:13][NH:14][CH2:15]1.[CH3:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[C:1]([CH:2]=[C:3]([CH3:5])[N:14]1[CH2:13][CH2:12][CH2:11][CH2:15]1)(=[O:6])[O:7][CH2:8][CH:9]=[CH2:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOC(=O)CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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C=CCOC(=O)C=C(C)N1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |